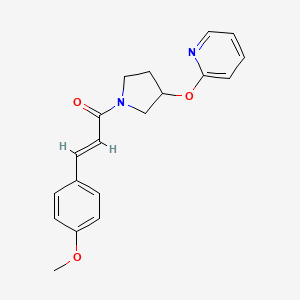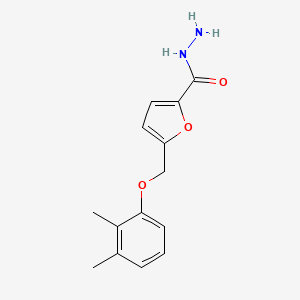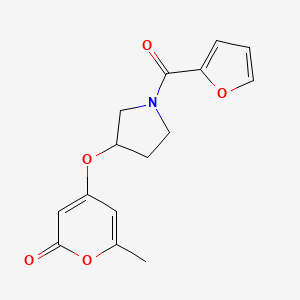
(Z)-3-cyclopentyl-5-(((2-ethoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(Z)-3-cyclopentyl-5-(((2-ethoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one” is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring with sulfur and nitrogen atoms . They are known for their wide range of biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and any conformational isomers that may exist.Chemical Reactions Analysis
Thiazolidinones can undergo a variety of chemical reactions, depending on the substituents present. They can act as ligands in coordination chemistry , and can also undergo various organic reactions such as substitutions and additions .科学的研究の応用
Peptide Synthesis Solvents
Background: Peptide synthesis involves the stepwise assembly of amino acids to form peptide bonds. Traditional solvents like dichloromethane (DCM) and dimethylformamide (DMF) are commonly used in this process. However, their environmental impact and toxicity raise concerns.
Application:(Z)-3-cyclopentyl-5-(((2-ethoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one: has been evaluated as a greener alternative solvent for solid-phase peptide synthesis (SPPS). Researchers found that using 2-methyltetrahydrofuran (2-MeTHF) combined with DIC/OxymaPure resulted in lower racemization levels during peptide bond formation . This compound’s ability to dissolve amino acid derivatives and coupling reagents makes it promising for sustainable peptide synthesis.
Indole Derivatives
Background: Indole derivatives play diverse roles in biological and clinical contexts. They are synthesized from tryptophan and exhibit various pharmacological activities.
Application:(5Z)-3-cyclopentyl-5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one: could be explored as an indole derivative. While specific studies on this compound are scarce, its structural features suggest potential biological effects. Further investigations may reveal its activity in areas such as hormone regulation, enzyme inhibition, or drug development .
Crystallography and Structural Studies
Background: Understanding molecular structures is crucial for drug design and optimization.
Application: A single-crystal X-ray diffraction study confirmed the molecular structure of (5Z)-3-cyclopentyl-5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one . This technique provides valuable insights into bond angles, conformations, and intermolecular interactions. Such data aid in rational drug design and optimization .
Thiazolidinone Derivatives
Background: Thiazolidinones exhibit diverse biological activities, including antidiabetic, anticancer, and enzyme inhibition properties.
Application:(5Z)-3-cyclopentyl-5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one: belongs to this class. Its potential as an enzyme inhibitor or therapeutic agent warrants further exploration. Researchers could investigate its effects on specific targets, such as protein kinases or cholinesterases .
Fungicidal Activity
Background: Fungal infections pose significant health challenges, necessitating effective antifungal agents.
Application: While no direct evidence exists, the nitrobenzylidene moiety in (5Z)-3-cyclopentyl-5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one suggests potential fungicidal activity. Researchers could assess its efficacy against fungal pathogens, such as Rhizoctonia solani or Fusarium solani .
Drug Development
Background: Novel compounds often serve as starting points for drug discovery.
Application: Researchers could explore (5Z)-3-cyclopentyl-5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one as a lead compound. Its unique structure and potential biological effects make it an intriguing candidate for further investigation. High-throughput screening and structure-activity relationship studies could guide drug development efforts .
作用機序
The mechanism of action of a compound depends on its biological target. Thiazolidinones have been found to have various biological activities, including antimicrobial, antiviral, and anticancer activities . The exact mechanism of action would depend on the specific biological target of the compound.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-cyclopentyl-5-[(2-ethoxyphenyl)iminomethyl]-4-hydroxy-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-2-21-14-10-6-5-9-13(14)18-11-15-16(20)19(17(22)23-15)12-7-3-4-8-12/h5-6,9-12,20H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARXYQHFQOTCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N=CC2=C(N(C(=S)S2)C3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

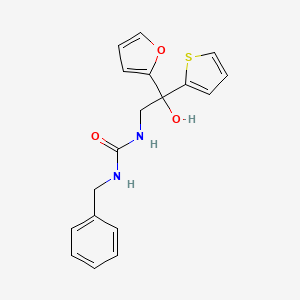

![6-Tert-butyl-2-[1-[2-(2-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2657987.png)
![N-{[4-fluoro-2-(4-fluorophenyl)phenyl]sulfamoyl}acetamide](/img/structure/B2657988.png)
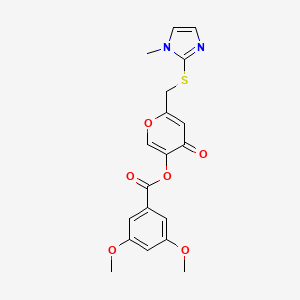

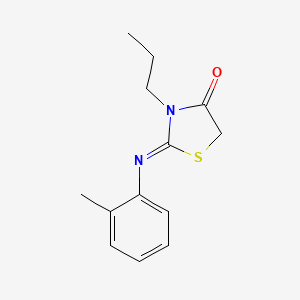
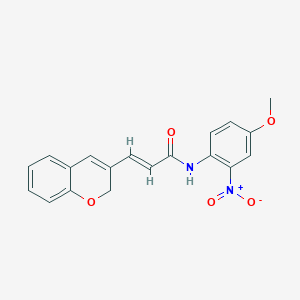
![N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2658000.png)
![3,4,5-trimethoxy-N-[[5-methylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2658001.png)
